3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Overview
Description
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves multiple steps and various reagents. One reported method includes the esterification of carboxylic acids with DMTMM in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM. The synthesis process is complex due to the presence of multiple functional groups, which require careful control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Given its complex structure, 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various types of chemical reactions. The phenothiazine and 1,2,4-triazole rings can participate in a range of organic reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its structural features suggest potential use in the development of biologically active compounds, such as pharmaceuticals. The presence of the phenothiazine ring indicates possible applications in the development of antipsychotic drugs, while the 1,2,4-triazole ring is often found in compounds with antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves interactions with various molecular targets and pathways. The phenothiazine ring can interact with dopamine receptors, which is a common mechanism for antipsychotic drugs. The 1,2,4-triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, suggesting potential antifungal activity.
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide include other phenothiazine derivatives and 1,2,4-triazole-containing compounds. For example, chlorpromazine is a well-known phenothiazine derivative used as an antipsychotic drug. Similarly, fluconazole is a 1,2,4-triazole-containing antifungal agent. The uniqueness of this compound lies in its combination of these two functional groups, which may confer a broader range of biological activities.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[4-methyl-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S2/c1-31-24(15-28-26(34)17-12-13-20(35-2)21(14-17)36-3)29-30-27(31)37-16-25(33)32-18-8-4-6-10-22(18)38-23-11-7-5-9-19(23)32/h4-14H,15-16H2,1-3H3,(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHJQLKPJZXAIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CNC(=O)C5=CC(=C(C=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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